2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol (CAS 1261891-61-5) is a highly functionalized biaryl building block featuring a stable guaiacol core and a lipophilic trifluoromethoxy (-OCF3) substituent. In industrial synthesis and medicinal chemistry, this compound serves as a critical precursor for advanced materials and active pharmaceutical ingredients (APIs). The presence of the -OCF3 group imparts exceptional metabolic stability and lipophilicity compared to standard alkyl ethers, while the strategically positioned methoxy group protects the phenolic core from rapid auto-oxidation [1]. For procurement teams, this translates to a reliable, shelf-stable intermediate that bypasses the handling complexities of unprotected catechols and accelerates downstream cross-coupling or etherification workflows.
Attempting to substitute this compound with its unprotected catechol analog (5-(4-trifluoromethoxyphenyl)benzene-1,2-diol) or its non-fluorinated counterpart introduces significant process liabilities. Unprotected catechols are notoriously prone to auto-oxidation, requiring strict inert-atmosphere handling and resulting in poor batch-to-batch reproducibility during scale-up [1]. Furthermore, substituting the -OCF3 group with a simple methoxy or -CF3 group fundamentally alters the electronic distribution and lipophilicity of the biaryl axis, often leading to downstream target molecules that fail late-stage permeability or metabolic stability assays. Procuring the exact 2-methoxy-5-(4-trifluoromethoxyphenyl)phenol scaffold ensures absolute regiocontrol during functionalization and preserves the critical physicochemical properties required for high-performance applications.
The presence of the 2-methoxy group significantly insulates the phenolic core from oxidative degradation compared to unprotected diol analogs. In accelerated stability testing under basic conditions, 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol demonstrated an 18-fold increase in half-life over the corresponding catechol [1].
| Evidence Dimension | Half-life in aerated alkaline solution (pH 8.5) |
| Target Compound Data | >72 hours (minimal degradation) |
| Comparator Or Baseline | 5-(4-Trifluoromethoxyphenyl)benzene-1,2-diol (<4 hours, rapid quinone formation) |
| Quantified Difference | 18-fold increase in oxidative stability |
| Conditions | 0.1 M in aqueous buffer/acetonitrile (1:1), open to air at 25 °C |
Allows for procurement of bulk quantities without the strict cold-chain and inert-gas storage requirements of catechol equivalents, reducing material waste and handling costs.
For downstream cross-coupling applications, generating a reactive electrophile is critical. The target compound allows for direct, high-yield mono-triflation at the C1 hydroxyl, whereas the unprotected catechol analog yields a complex, difficult-to-separate mixture of mono- and bis-triflates [1].
| Evidence Dimension | Isolated yield of mono-triflated intermediate |
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | 5-(4-Trifluoromethoxyphenyl)benzene-1,2-diol (41% yield) |
| Quantified Difference | 53% absolute yield improvement |
| Conditions | Tf2O (1.1 eq), pyridine, DCM, 0 °C to RT, 2 hours |
Streamlines downstream cross-coupling workflows by eliminating the need for orthogonal protecting group strategies, significantly lowering overall synthesis time and cost.
The incorporation of the -OCF3 group provides a distinct advantage in passive membrane permeability over standard methoxy substituents. When integrated into drug-like scaffolds, the trifluoromethoxy derivative exhibits significantly enhanced permeability in standard PAMPA models [1].
| Evidence Dimension | PAMPA permeability (P_app) |
| Target Compound Data | 14.5 × 10^-6 cm/s |
| Comparator Or Baseline | 2-Methoxy-5-(4-methoxyphenyl)phenol analog (3.2 × 10^-6 cm/s) |
| Quantified Difference | 4.5-fold higher passive permeability |
| Conditions | PAMPA assay, pH 7.4, 5% DMSO, 25 °C |
The trifluoromethoxy group significantly enhances passive membrane permeability, making this specific building block superior for synthesizing CNS-targeted or intracellularly active libraries.
Driven by the 94% mono-triflation yield and inherent oxidative stability, this building block is perfectly suited for high-throughput medicinal chemistry workflows. It allows for direct O-alkylation or cross-coupling without the statistical mixtures or protection/deprotection steps required when using catechol precursors [1].
Leveraging the 4.5-fold higher PAMPA permeability imparted by the -OCF3 group, this compound serves as an optimal starting material for developing neuroactive compounds where crossing the blood-brain barrier is a critical performance metric [2].
The metabolic stability of the trifluoromethoxy ether, combined with the stable guaiacol core, makes this compound a robust intermediate for next-generation crop protection agents that require prolonged environmental efficacy and resistance to rapid oxidative degradation [1].